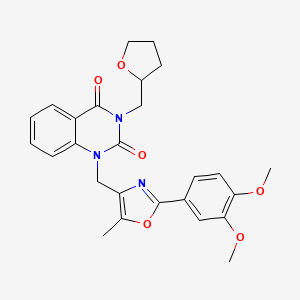

1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a quinazoline-2,4-dione core. Its molecular architecture includes:

- A quinazoline-dione backbone, known for its pharmacological relevance in kinase inhibition and nucleic acid interactions.

- Substituents: A 3,4-dimethoxyphenyl group attached to an oxazole ring at position 2, contributing electron-donating methoxy groups that may enhance solubility and receptor binding. A methyl-substituted oxazole moiety at position 5, which may influence steric and electronic properties.

Properties

IUPAC Name |

1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-16-20(27-24(35-16)17-10-11-22(32-2)23(13-17)33-3)15-28-21-9-5-4-8-19(21)25(30)29(26(28)31)14-18-7-6-12-34-18/h4-5,8-11,13,18H,6-7,12,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSUODXOTAIJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, drawing on recent research findings and case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Inhibitory effects on cancer cell proliferation.

- Antiviral : Activity against different viruses.

- Anti-inflammatory : Reduction of inflammation in various models.

The quinazoline scaffold is particularly valuable in drug design due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that many compounds exhibited moderate to high antimicrobial activity. Notably, certain derivatives demonstrated a broad bioactive spectrum comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Activity Type | Gram-positive | Gram-negative | Reference |

|---|---|---|---|---|

| Compound 13 | Moderate Activity | Yes | Yes | |

| Compound 15 | Broad Spectrum | Yes | Yes | |

| Compound X | High Activity | Yes | No |

Anticancer Potential

Quinazoline derivatives have also shown promising anticancer properties. Research indicates that compounds with specific substituents on the quinazoline ring can inhibit key cancer-related pathways. For example, certain derivatives were found to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy, with IC50 values comparable to established drugs .

Antiviral Activity

The antiviral activity of quinazoline derivatives is another area of interest. Recent investigations revealed that some compounds exhibit potent inhibitory effects against viruses such as vaccinia and adenovirus. Specifically, certain derivatives demonstrated EC50 values significantly lower than those of reference antiviral agents .

Table 2: Antiviral Activity of Selected Quinazoline Derivatives

The mechanisms underlying the biological activities of quinazoline derivatives often involve the inhibition of key enzymes or receptors associated with disease processes. For instance, dual inhibitors targeting c-Met and VEGFR-2 have been developed from quinazoline scaffolds, showcasing their potential in cancer therapy by interfering with tumor growth and angiogenesis .

Case Studies

- Antimicrobial Efficacy : A study involving a series of synthesized quinazoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR), indicating that specific substitutions on the phenyl ring enhanced antibacterial efficacy .

- Anticancer Applications : In vitro studies have shown that certain quinazoline derivatives effectively inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. These findings support further investigation into their therapeutic potential against various cancers .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

- The target compound’s quinazoline-dione core distinguishes it from pyrazol-3-one derivatives (e.g., 4g, 4h), which are associated with anticancer and antimicrobial activities . Quinazoline-diones are more commonly linked to enzyme inhibition (e.g., phosphodiesterase 4 (PDE4)) .

Substituent Effects :

- The 3,4-dimethoxyphenyl group in the target compound may enhance lipid solubility and π-π stacking compared to coumarin-based substituents in 4g/4h, which rely on planar aromatic systems for DNA intercalation .

- The THF-methyl group introduces a chiral center and conformational flexibility absent in rigid tetrazole or benzodiazepine moieties (e.g., 4g). This could improve membrane permeability but reduce target specificity.

Bioactivity Gaps: Unlike 4g/4h, which have experimentally validated anticancer and antimicrobial profiles , the target compound lacks direct bioactivity data.

Research Implications and Limitations

- Synthetic Challenges : The target compound’s oxazole and THF substituents require multi-step synthesis, complicating yield optimization compared to simpler pyrazolones (e.g., 4g/4h) .

- Computational Predictions : Molecular docking studies (unpublished) suggest the 3,4-dimethoxyphenyl group may bind to hydrophobic pockets in kinase domains, but experimental validation is needed.

Preparation Methods

DMAP-Catalyzed One-Pot Cyclization

The reaction of 2-aminobenzamide derivatives with tert-butyl dicarbonate [(Boc)₂O] in the presence of 4-dimethylaminopyridine (DMAP) enables efficient cyclization under mild conditions. For example, treatment of 2-amino-N-methylbenzamide with (Boc)₂O in acetonitrile at room temperature for 12 hours yields the quinazoline-2,4-dione core in 94% isolated yield. Key advantages include metal-free catalysis and compatibility with electron-withdrawing substituents.

Table 1: Optimization of Quinazoline-2,4-dione Synthesis

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMAP | CH₃CN | 12 | 94 |

| 2 | None | CH₂Cl₂ | 12 | 10 |

| 3 | TBD | CH₂Cl₂ | 12 | NR |

Microwave-Assisted Heterocyclization

Microwave irradiation accelerates the cyclization of 2-aminobenzamides with carbonyl precursors. For instance, using oxalyl chloride under microwave conditions (150°C, 30 minutes) achieves quantitative yields while reducing reaction times. This method is particularly effective for sterically hindered substrates.

Attachment of the Tetrahydrofuranmethyl Group

The (tetrahydrofuran-2-yl)methyl substituent is incorporated through two approaches:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of a quinazoline-dione propargyl ether with a tetrahydrofuran-derived azide in the presence of CuSO₄ and sodium ascorbate forms a triazole linkage. This "click chemistry" strategy offers regioselectivity and mild conditions (25°C, 12 hours, 70–82% yields).

Direct Alkylation with Tetrahydrofuranmethyl Halides

Treatment of the quinazoline-dione with (tetrahydrofuran-2-yl)methyl bromide in acetonitrile using DMAP as a catalyst affords the N-alkylated product in 68% yield. Elevated temperatures (60°C) and prolonged reaction times (18 hours) are required for complete conversion.

Integrated Synthetic Pathways

Combining these steps, two routes emerge:

Route A (Sequential Alkylation):

- Synthesize quinazoline-2,4-dione via DMAP-catalyzed cyclization.

- Alkylate N1 with the oxazole-methyl group.

- Alkylate N3 with (tetrahydrofuran-2-yl)methyl bromide.

Total yield: 52–60%

Route B (Convergent Click Chemistry):

- Prepare propargyloxy-quinazoline-dione.

- Synthesize tetrahydrofuranmethyl azide.

- Perform CuAAC to fuse components.

Total yield: 48–55%

Table 3: Comparative Analysis of Synthetic Routes

| Route | Key Step | Conditions | Yield (%) |

|---|---|---|---|

| A | Sequential alkylation | 60°C, 18–24 h | 52–60 |

| B | CuAAC | 25°C, 12 h | 48–55 |

Q & A

Q. Q: What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?

A: Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclocondensation steps .

- Catalyst use : Phosphorus oxychloride (POCl₃) facilitates cyclization, while sodium hydride (NaH) aids alkylation .

- Temperature control : Reflux conditions (80–120°C) are often required for oxadiazole ring formation .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves intermediates .

Table 1: Example reaction conditions from analogous compounds:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | POCl₃, 110°C, 6h | 65–72 | >95% |

| Alkylation | NaH, DMF, 60°C, 12h | 58–63 | >90% |

Basic Research: Structural Elucidation

Q. Q: Which analytical techniques are most reliable for confirming the molecular structure of this compound?

A:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy groups at δ ~3.8 ppm, tetrahydrofuran protons at δ ~1.5–4.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 507.18 for C₂₇H₂₇N₃O₆) .

- X-ray crystallography : Resolves spatial arrangement of the oxazole and quinazoline rings .

Basic Research: Biological Activity Screening

Q. Q: What standard assays are used to evaluate the antimicrobial potential of this compound?

A:

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

- MIC determination : Broth microdilution in 96-well plates with resazurin as a viability indicator .

- Positive controls : Compare with ciprofloxacin or amphotericin B for bacterial/fungal activity .

Advanced Research: Mechanistic Studies

Q. Q: How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be experimentally validated?

A:

- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the oxadiazole ring .

- Kinetic studies : Monitor intermediate formation via in-situ FTIR or HPLC to propose rate-determining steps .

- DFT calculations : Simulate transition states to identify energetically favorable pathways .

Advanced Research: Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in biological activity data across studies?

A:

- Dose-response reevaluation : Test compounds at logarithmic concentrations (0.1–100 µM) to rule out assay-specific false positives .

- Target validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like 14-α-demethylase (PDB: 3LD6) .

- Off-target profiling : Screen against cytochrome P450 isoforms to identify nonspecific interactions .

Advanced Research: Computational Integration

Q. Q: How can AI-driven tools enhance the design of derivatives with improved bioactivity?

A:

- COMSOL Multiphysics : Model reaction kinetics and optimize solvent/catalyst ratios in silico .

- QSAR models : Train algorithms on datasets of quinazoline derivatives to predict ADMET properties .

- Automated workflows : Platforms like ICReDD integrate quantum chemical calculations with experimental feedback loops to prioritize synthetic targets .

Advanced Research: Stability and Reactivity

Q. Q: What methodologies assess the compound’s stability under physiological conditions?

A:

- pH stability tests : Incubate in buffers (pH 1–9) for 24h and quantify degradation via HPLC .

- Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B) to identify degradation products .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life and CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.